molecular formula C10H7BrIN B1446528 3-Bromo-4-iodo-1-naphthylamine CAS No. 1242028-67-6

3-Bromo-4-iodo-1-naphthylamine

Cat. No.: B1446528
CAS No.: 1242028-67-6
M. Wt: 347.98 g/mol
InChI Key: QFRVLYGARVCKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-iodo-1-naphthylamine is an organic compound that belongs to the class of halogenated naphthylamines. This compound is characterized by the presence of both bromine and iodine atoms attached to a naphthylamine core. It is used in various scientific research areas due to its unique chemical properties.

Scientific Research Applications

3-Bromo-4-iodo-1-naphthylamine is used in diverse scientific research areas, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of molecular interactions and as a probe in biochemical assays.

    Industry: Used in the development of new materials and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-iodo-1-naphthylamine typically involves halogenation reactions. One common method is the bromination of 4-iodo-1-naphthylamine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from naphthalene derivatives. The process includes iodination followed by bromination, with purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-iodo-1-naphthylamine can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthylamines, while coupling reactions can produce complex biaryl structures.

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodo-1-naphthylamine involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing their activity. The compound can also participate in electron transfer reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-naphthylamine
  • 3-Iodo-1-naphthylamine
  • 3,4-Dibromo-1-naphthylamine

Uniqueness

3-Bromo-4-iodo-1-naphthylamine is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical reactivity and biological activity compared to compounds with only one type of halogen. This dual-halogenation can enhance its utility in various applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-bromo-4-iodonaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrIN/c11-8-5-9(13)6-3-1-2-4-7(6)10(8)12/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRVLYGARVCKJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2I)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-iodo-1-naphthylamine
Reactant of Route 2
3-Bromo-4-iodo-1-naphthylamine
Reactant of Route 3
3-Bromo-4-iodo-1-naphthylamine
Reactant of Route 4
3-Bromo-4-iodo-1-naphthylamine
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-iodo-1-naphthylamine
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-iodo-1-naphthylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.